
calcium;2H-thiophen-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;2H-thiophen-2-ide is a compound that combines calcium ions with a thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including calcium;2H-thiophen-2-ide, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .
化学反応の分析
Types of Reactions
Calcium;2H-thiophen-2-ide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Thiophene can be reduced under different conditions to yield various products.
Friedel-Crafts Acylation: This reaction involves the acetylation of thiophene with acetic anhydride in the presence of phosphoric acid.
Common Reagents and Conditions
Nitration: Nitric acid in acetic anhydride is used to nitrate thiophene, forming 2-nitrothiophene.
Sulfonation: Concentrated sulfuric acid is used to sulfonate thiophene, forming thiophene-2-sulfonic acid.
Halogenation: Chlorine or bromine is used for halogenation at room temperature.
Major Products
2-Nitrothiophene: Formed from nitration.
Thiophene-2-sulfonic acid: Formed from sulfonation.
2-Acetylthiophene: Formed from Friedel-Crafts acylation.
科学的研究の応用
Calcium;2H-thiophen-2-ide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
作用機序
The mechanism of action of calcium;2H-thiophen-2-ide involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anti-cancer activities.
類似化合物との比較
Similar Compounds
Furan: A heterocyclic compound with an oxygen atom in the ring.
Pyrrole: A heterocyclic compound with a nitrogen atom in the ring.
Selenophene: A heterocyclic compound with a selenium atom in the ring.
Uniqueness
Calcium;2H-thiophen-2-ide is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical and biological properties. Its ability to undergo various electrophilic substitution reactions and its applications in medicinal chemistry and material science make it a valuable compound .
特性
CAS番号 |
49591-42-6 |
|---|---|
分子式 |
C8H6CaS2 |
分子量 |
206.3 g/mol |
IUPAC名 |
calcium;2H-thiophen-2-ide |
InChI |
InChI=1S/2C4H3S.Ca/c2*1-2-4-5-3-1;/h2*1-3H;/q2*-1;+2 |
InChIキー |
BVZLIAQPOFCZQH-UHFFFAOYSA-N |
正規SMILES |
C1=CS[C-]=C1.C1=CS[C-]=C1.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


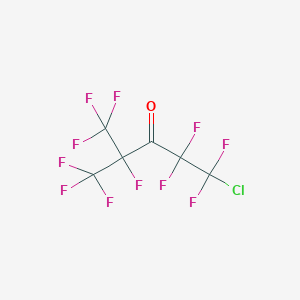
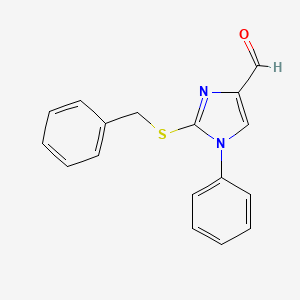
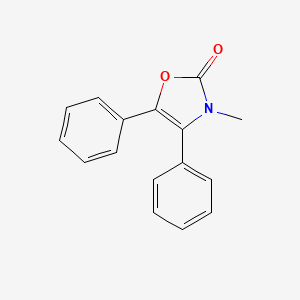
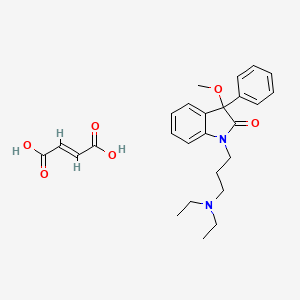
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
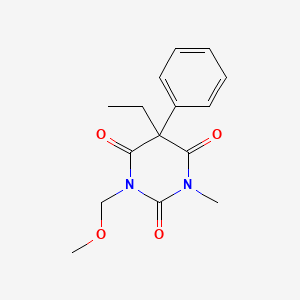
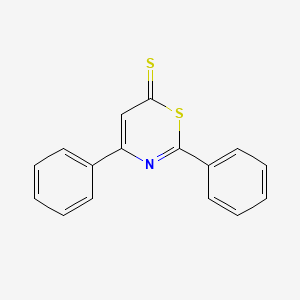
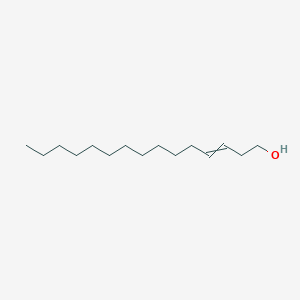
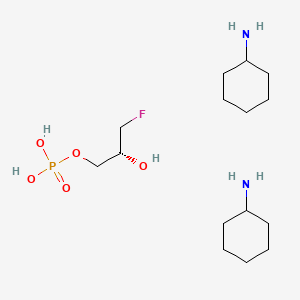
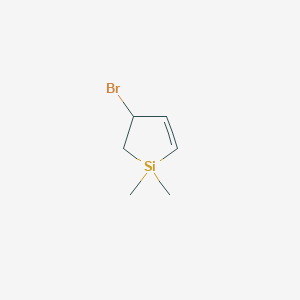
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
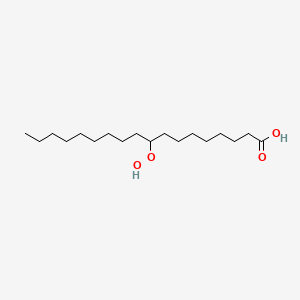

![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
